molecular formula C14H15F3O2 B568651 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid CAS No. 916806-97-8

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid

Cat. No. B568651
Key on ui cas rn: 916806-97-8
M. Wt: 272.267
InChI Key: XIWQGDFYIINJLV-UHFFFAOYSA-N
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Patent
US08101775B2

Procedure details

To a solution of 4-cyclohexyl-3-(trifluoromethyl)benzamide (D67) (822 mg, 3.03 mmol) in ethanol (40 ml) was added potassium hydroxide (1.700 g, 30.3 mmol) and water (5 ml) and the reaction heated to 90° C. block temperature for 3 h and stirred at room temperature for 16 h. Further potassium hydroxide (1.700 g, 30.3 mmol) was added and the reaction heated at reflux for 27 h. A further 5 mL of water was added and the reaction heated for 66 hours (weekend). The reaction mixture was concentrated in vacuo and the residue partitioned between ethyl acetate (25 mL) and aqueous hydrochloric acid (2M, 25 mL). The aqueous layer was further extracted with ethyl acetate (25 mL) and the combined organic phases dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound as a white solid (737 mg). δH (methanol-d4, 400 MHz): 8.24 (1H, d), 8.18 (1H, dd), 7.68 (1H, d), 2.98 (1H, t), 1.72-1.95 (5H, m), 1.30-1.58 (5H, m). MS (ES): C14H15F3O2 requires 272; found 271 (M−H+).
Name
4-cyclohexyl-3-(trifluoromethyl)benzamide
Quantity
822 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:15]=[CH:14][C:10]([C:11](N)=[O:12])=[CH:9][C:8]=2[C:16]([F:19])([F:18])[F:17])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:20].[K+].O>C(O)C>[CH:1]1([C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:20])=[O:12])=[CH:9][C:8]=2[C:16]([F:19])([F:18])[F:17])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
4-cyclohexyl-3-(trifluoromethyl)benzamide
Quantity
822 mg
Type
reactant
Smiles
C1(CCCCC1)C1=C(C=C(C(=O)N)C=C1)C(F)(F)F
Name
Quantity
1.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 27 h
Duration
27 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated for 66 hours (weekend)
Duration
66 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (25 mL) and aqueous hydrochloric acid (2M, 25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CCCCC1)C1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 737 mg
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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